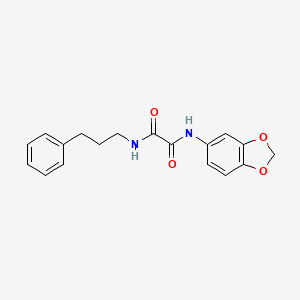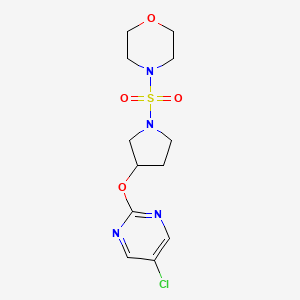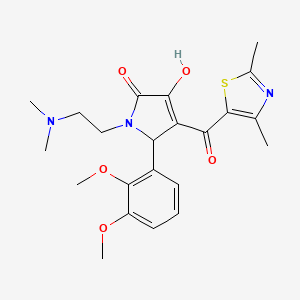
N-(2-hydroxypropyl)benzamide
Overview
Description
N-(2-Hydroxypropyl)benzamide is a chemical compound with the molecular formula C10H13NO2 . It has an average mass of 179.216 Da and a monoisotopic mass of 179.094635 Da .
Synthesis Analysis
The synthesis of benzamide derivatives, which includes N-(2-hydroxypropyl)benzamide, can be achieved through the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is reported to be green, rapid, mild, and highly efficient .Molecular Structure Analysis
The molecular structure of N-(2-hydroxypropyl)benzamide consists of a benzamide group attached to a 2-hydroxypropyl group . The molecular formula is C10H13NO2 .Scientific Research Applications
Antioxidant Activity
Benzamide compounds, including N-(2-hydroxypropyl)benzamide, have been found to exhibit antioxidant activity. They have been shown to be effective in total antioxidant, free radical scavenging, and metal chelating activity .
Antibacterial Activity
Benzamides have demonstrated antibacterial activities against various bacteria. For instance, N-(2-hydroxy-4-nitrophenyl)-p-substituted benzamide has shown moderately antibacterial activities against E. coli, K. pneumoniae, and S. aureus .
Anti-cancer Properties
Benzamides are a significant class of amide compounds that have been widely used in the treatment of cancer . They have been found to inhibit the growth of cancer cells and are being researched for their potential as anti-cancer drugs.
Anti-HIV Activity
Some benzamide derivatives have been reported to show anti-HIV activity. They have been found to inhibit HIV-1 (IIIB) and HIV-2 (ROD) strains replication in acutely infected cells .
Anti-inflammatory Properties
Benzamides, including N-(2-hydroxypropyl)benzamide, have been found to exhibit anti-inflammatory properties . They have been used in the treatment of conditions characterized by inflammation.
Anti-microbial Properties
Benzamides have been found to exhibit anti-microbial properties . They have been used in the treatment of various microbial infections.
Anti-fungal Properties
Benzamides have been found to exhibit anti-fungal properties . They have been used in the treatment of various fungal infections.
Anti-HSV Activity
Benzamides have been found to exhibit anti-HSV (Herpes Simplex Virus) activity . They have been used in the treatment of HSV infections.
Mechanism of Action
The mechanism of action of N-substituted benzamides, which includes N-(2-hydroxypropyl)benzamide, has been studied. While procainamide was found to be biologically inert, the addition of a chloride in the 3 position of the benzamide ring created a compound that induced rapid apoptosis . Furthermore, it also inhibited NF B activation by inhibition of I B breakdown .
Safety and Hazards
properties
IUPAC Name |
N-(2-hydroxypropyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-8(12)7-11-10(13)9-5-3-2-4-6-9/h2-6,8,12H,7H2,1H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVEKOIABBLJFPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=CC=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxypropyl)benzamide | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-methylisothiazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3001893.png)
![Tert-butyl N-[2-(3-aminocyclopentyl)ethyl]carbamate](/img/structure/B3001894.png)

![N-(2,5-difluorophenyl)-2-[[7-(4-ethoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]butanamide](/img/structure/B3001897.png)


![2-[[1-(2-Methoxybenzoyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one](/img/structure/B3001901.png)
![N-[4-(benzylamino)-3-chlorophenyl]-3,6-dichloropyridine-2-carboxamide](/img/structure/B3001904.png)
![1-(3,4-Dimethylbenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B3001905.png)



![2-Methyl-4-[(4-methylbenzyl)oxy]-6-[(phenylsulfanyl)methyl]pyrimidine](/img/structure/B3001914.png)